What is the chemical structure of Cetirizine Impurity B dihydrochloride?
What is the chemical structure of Cetirizine Impurity B dihydrochloride?
An In-depth Technical Guide to Cetirizine (B192768) Impurity B Dihydrochloride (B599025)
This guide provides a comprehensive overview of Cetirizine Impurity B Dihydrochloride, a known impurity in the synthesis of the second-generation antihistamine, Cetirizine. It is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed information on its chemical identity, properties, and analytical methodologies.
Chemical Identity and Structure
Cetirizine Impurity B Dihydrochloride, identified by the CAS number 1000690-91-4, is a process-related impurity of Cetirizine.[][2][3] Its chemical name is 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride.[4][5] The structure is closely related to the parent drug, Cetirizine, but lacks the ethoxy group in the side chain attached to the piperazine (B1678402) ring.
The molecular formula of the dihydrochloride salt is C₁₉H₂₁ClN₂O₂·2HCl, corresponding to a molecular weight of 417.76 g/mol .[][4][6]
Physicochemical Properties
Cetirizine Impurity B Dihydrochloride is typically a white to pale beige solid.[] It is known to be hygroscopic, necessitating storage under an inert atmosphere to prevent moisture absorption.[][2] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Cetirizine Impurity B Dihydrochloride
| Property | Value | Source(s) |
| CAS Number | 1000690-91-4 | [][4][6] |
| Molecular Formula | C₁₉H₂₃Cl₃N₂O₂ | [] |
| Molecular Weight | 417.76 g/mol | [][2][4][6] |
| Appearance | White to Pale Beige Solid | [] |
| Purity | ≥98% | [] |
| Boiling Point | 489.20 °C | [6] |
| Solubility | Slightly soluble in DMSO, Methanol, Water.[] | [][2] |
| Storage | -20 °C under inert atmosphere or 2°C - 8°C.[][6] | [][6] |
| Hygroscopicity | Hygroscopic | [][2] |
Structural Relationship to Cetirizine
Cetirizine Impurity B is a derivative of the main Cetirizine molecule. The structural difference lies in the side chain connected to the piperazine nitrogen. In Cetirizine, this is a (2-ethoxy)acetic acid group, whereas in Impurity B, it is a simpler acetic acid group. This relationship is visualized in the diagram below.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The detection and quantification of Cetirizine Impurity B in pharmaceutical formulations are critical for quality control. A validated HPLC method is commonly employed for this purpose.[7][8]
Experimental Protocol: HPLC for Impurity Profiling
This protocol is adapted from published methods for the analysis of Cetirizine and its related impurities.[7][8]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a solution of 0.05 M potassium dihydrogen phosphate (B84403).
-
The mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile (B52724), methanol, and tetrahydrofuran (B95107) in a volumetric ratio of 60:25:10:5.[7]
-
Degas and filter the mobile phase before use.
-
-
Standard and Sample Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve 5 mg of Cetirizine Impurity B reference standard in 200 mL of the mobile phase. Further dilute this solution 10-fold with the mobile phase to achieve the working concentration.[7]
-
Sample Solution: Prepare a solution of the Cetirizine drug substance at a concentration of 2 mg/mL in a suitable diluent (e.g., a 1:1 v/v mixture of acetonitrile and a buffer).[9]
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peak corresponding to Impurity B in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the impurity based on the peak area response.
-
The general workflow for this analytical procedure is illustrated in the following diagram.
Synthesis and Formation
Cetirizine Impurity B is a process-related impurity, meaning it is typically formed during the synthesis of Cetirizine dihydrochloride.[3] Its presence is often difficult to eliminate through downstream processing and purification steps.[10][11] The formation of this impurity is a key consideration in the development and optimization of synthetic routes for Cetirizine to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.[12]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Cetirizine Dihydrochloride EP Impurity B (as Dihydrochloride) | CAS Number 1000690-91-4 [klivon.com]
- 5. Cetirizine Impurity B (dihydrochloride) | 1000690-91-4 [sigmaaldrich.com]
- 6. Cetirizine impurity B dihydrochloride | 1000690-91-4 | IC46026 [biosynth.com]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. US20090030205A1 - Process for obtaining cetirizine dihydrochloride - Google Patents [patents.google.com]
- 11. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
